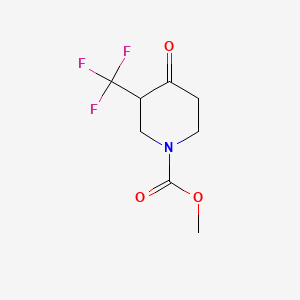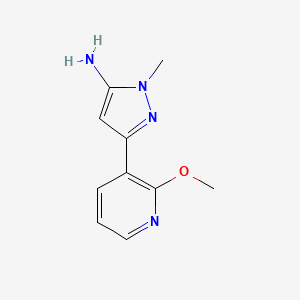
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine is an organic compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents under acidic or basic conditions . The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce the pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products Formed
Oxidation: Formation of 3-(2-hydroxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine.
Reduction: Formation of 3-(2-methoxypiperidin-3-yl)-1-methyl-1h-pyrazol-5-amine.
Substitution: Formation of 3-(2-halopyridin-3-yl)-1-methyl-1h-pyrazol-5-amine.
Aplicaciones Científicas De Investigación
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired therapeutic effect .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Hydroxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
- 3-(2-Chloropyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
- 3-(2-Aminopyridin-3-yl)-1-methyl-1h-pyrazol-5-amine
Uniqueness
3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
5-(2-methoxypyridin-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-14-9(11)6-8(13-14)7-4-3-5-12-10(7)15-2/h3-6H,11H2,1-2H3 |
Clave InChI |
ZPSQYZCRDUADSK-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=C(N=CC=C2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




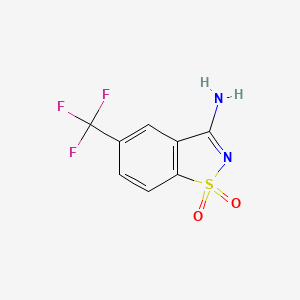




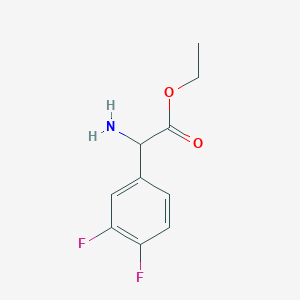
![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
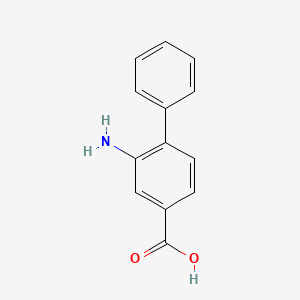
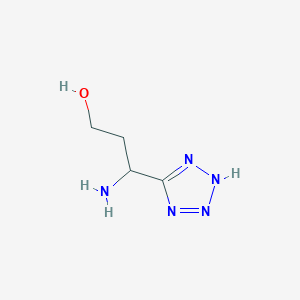

![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
